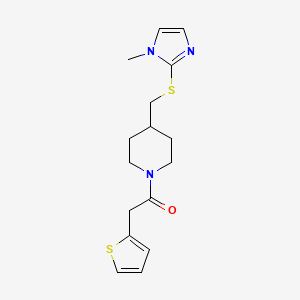

![molecular formula C11H12F3N3O B2477575 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine CAS No. 2097923-12-9](/img/structure/B2477575.png)

2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

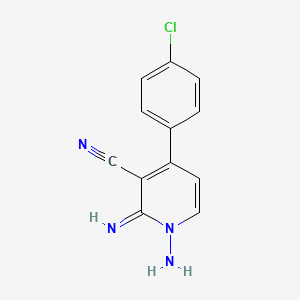

“2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine” is a compound that contains a trifluoromethyl group and a piperidine ring . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, a piperidine ring, and a pyrazine group . The trifluoromethyl group contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine . The trifluoromethyl group and the piperidine ring contribute to the unique properties of this compound .Aplicaciones Científicas De Investigación

Stereochemistry in Drug Synthesis

Research has focused on understanding the stereochemistry of certain chemical reactions to improve the synthesis of pharmaceuticals. For instance, Barnett et al. (2004) explored stereochemical outcomes of nucleophilic displacements on certain substrates, leading to an improved synthesis approach for the drug modulator LY335979 trihydrochloride. This work underpins the critical role of stereochemistry in the development of more efficient and selective drug synthesis methods (C. J. Barnett et al., 2004).

Material Science and Intercalation Chemistry

Nunes and Airoldi (2000) investigated the intercalation of heterocyclic amines, including pyrazine, into α-titanium hydrogenphosphate. Their work provides insights into how these compounds can alter the structural and thermal properties of materials, suggesting applications in enhancing material functionalities (L. M. Nunes & C. Airoldi, 2000).

Synthesis of Heterocyclic Compounds

Zou et al. (2012) described a method for synthesizing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, highlighting the utility of piperidine in facilitating such reactions. This research demonstrates the versatility of piperidine and pyrazine derivatives in creating complex molecular structures potentially useful in pharmaceutical development (Yi Zou et al., 2012).

Organometallic Chemistry

The coordination chemistry of pyrazine derivatives has also been explored. Bitzer et al. (2006) synthesized and characterized organobimetallic compounds using pyrazine derivatives, which could be significant for developing new catalytic systems or materials with novel electronic properties (R. Bitzer et al., 2006).

Antitumor and Antioxidant Evaluation

The application in medicinal chemistry, particularly in the synthesis of compounds with potential antitumor and antioxidant activities, has been demonstrated by Hamama et al. (2013). They synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their biological activities, indicating the role of piperidine derivatives in developing new therapeutic agents (W. Hamama et al., 2013).

Safety and Hazards

Direcciones Futuras

The demand for trifluoromethylpyridine (TFMP) derivatives, which include compounds like “2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine”, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Mecanismo De Acción

Target of Action

This compound is a novel molecule synthesized by the combination of piperidine and pyrazine

Biochemical Pathways

The biochemical pathways affected by 2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Propiedades

IUPAC Name |

pyrazin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O/c12-11(13,14)8-1-5-17(6-2-8)10(18)9-7-15-3-4-16-9/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJRZZBBXCPCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

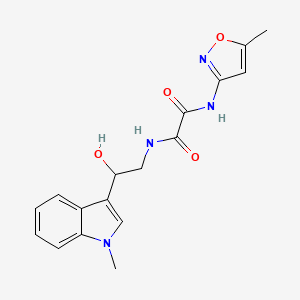

![(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2477492.png)

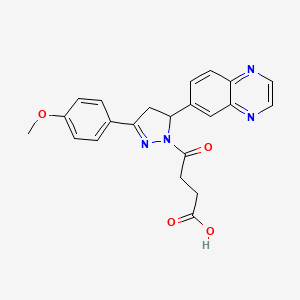

![N-(2-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2477493.png)

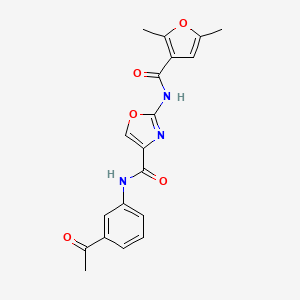

![2-[(4-{[(4-ethoxyanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2477499.png)

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)